
2-Chlorocyclohex-1-ene-1-carbonitrile
Übersicht
Beschreibung
2-Chlorocyclohex-1-ene-1-carbonitrile is a chemical compound with the linear formula C7H8ClN . It has a molecular weight of 141.602 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Chlorocyclohex-1-ene-1-carbonitrile is represented by the linear formula C7H8ClN . The compound has a molecular weight of 141.602 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Preparation and Utilization in Organic Synthesis : 2-Chlorocyclohex-1-ene-1-carbonitrile is involved in various organic synthesis processes. For instance, it plays a role in the preparation of 3-Oxocyclohex-1-ene-1-carbonitrile, which has applications in the field of organic chemistry and synthesis (Lujan-Montelongo & Fleming, 2014).
- Photocycloaddition Reactions : This chemical is used in photocycloaddition reactions, as demonstrated in studies where compounds like 5,5-dimethyl-6-oxocyclohex- l-ene- l-carbonitrile were used in the presence of 2,3-dimethylbut-2-ene to produce specific cycloadducts (Andresen & Margaretha, 1995).
Catalytic and Mechanistic Studies
- Investigation of Reaction Mechanisms : Studies on 2-Chlorocyclohex-1-ene-1-carbonitrile contribute to understanding reaction mechanisms in organic chemistry. For example, the stereochemistry of metal-catalyzed hydrogen cyanide addition to olefins like 2-Chlorocyclohex-1-ene-1-carbonitrile has been explored to understand reaction pathways and mechanisms (Jackson & Lovel, 1982).
Material Science and Spectroscopy
- Spectroscopic Analysis : The compound is also a subject of spectroscopic studies. Investigations into its structural features through techniques like X-ray analysis, IR, and NMR spectroscopy provide valuable insights into its chemical properties and potential applications in materials science (Jukić et al., 2010).
Advanced Organic Chemistry Applications
- Organometallic Studies : In organometallic chemistry, 2-Chlorocyclohex-1-ene-1-carbonitrile is used in studying C-metalated nitriles, which has implications in understanding electrophile-dependent alkylations and acylations, crucial for developing new synthetic methods and catalysts (Fleming et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chlorocyclohexene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMPUGDGNQTHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorocyclohex-1-ene-1-carbonitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



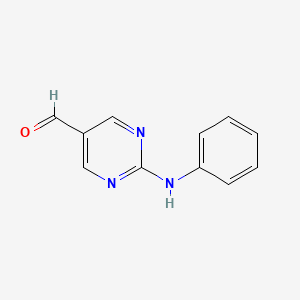
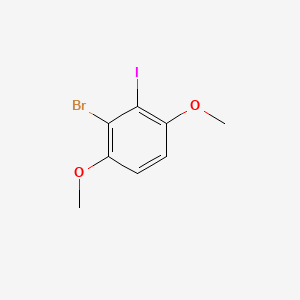
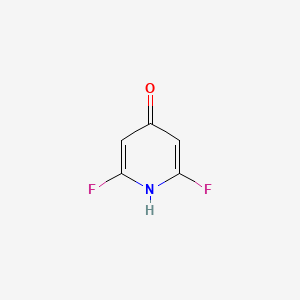

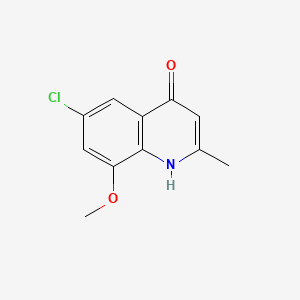
![6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine](/img/structure/B600029.png)
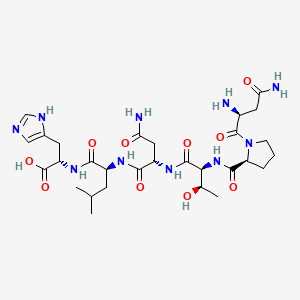
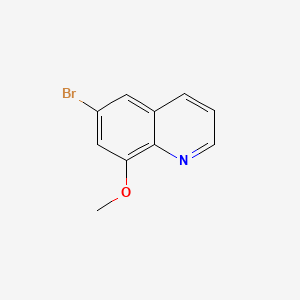
![2-Aminothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B600035.png)
![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B600037.png)
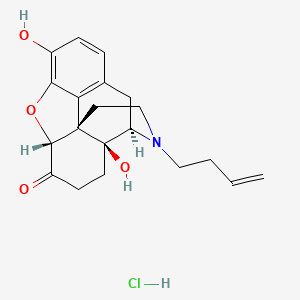
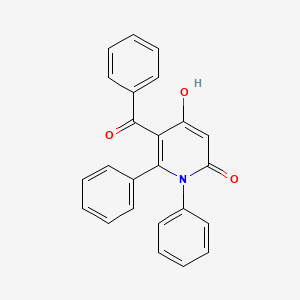
![Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide](/img/structure/B600040.png)